molecular formula C9H9NO B3090528 Benzofuran-4-ylmethanamine CAS No. 121212-25-7

Benzofuran-4-ylmethanamine

Cat. No.: B3090528
CAS No.: 121212-25-7
M. Wt: 147.17
InChI Key: YQVDPDBPSDVIJS-UHFFFAOYSA-N
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Description

Benzofuran-4-ylmethanamine is a chemical compound that belongs to the class of benzofurans, which are organic compounds containing a benzene ring fused to a furan ring

Mechanism of Action

Target of Action

Benzofuran-4-ylmethanamine, a derivative of benzofuran, primarily targets the Lysozyme . Lysozymes are enzymes that play a crucial role in the immune system by breaking down the cell walls of certain bacteria .

Mode of Action

It is known that benzofuran derivatives interact with their targets through at least one hydrophobic pocket and two h-bond donors—a polar hydroxylated and an imino nitrogen-containing amino acid residues . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Benzofuran derivatives are known to have a wide range of biological and pharmacological applications . They exist widely in natural products and unnatural compounds, and considerable attention has been focused on their potential as new drugs .

Pharmacokinetics

It is known that the bioavailability of benzofuran derivatives can be improved, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects suggest that this compound may have similar properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the development of new therapeutic agents is an ongoing process, and there is an urgent need for new pharmaceuticals that have a broader spectrum of activity or act through novel mechanisms of action .

Biochemical Analysis

Biochemical Properties

Benzofuran-4-ylmethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with lysozyme, an enzyme that breaks down bacterial cell walls . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are dependent on the particular biochemical context and the other molecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent to form the benzofuran core

Industrial Production Methods: Industrial production of benzofuran-4-ylmethanamine may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzofuran-4-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-4-carboxylic acid, while reduction may produce benzofuran-4-ylmethanol.

Scientific Research Applications

Benzofuran-4-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Comparison with Similar Compounds

    Benzofuran: The parent compound, which lacks the methanamine group.

    Benzothiophene: A similar compound where the oxygen in the furan ring is replaced by sulfur.

    Indole: A structurally related compound with a nitrogen atom in the five-membered ring.

Uniqueness: Benzofuran-4-ylmethanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and potential therapeutic applications compared to its analogs.

Properties

IUPAC Name

1-benzofuran-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVDPDBPSDVIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve benzofuran-4-carbonitrile (0.3 g, 1.96 mmol) in anhydrous THF (5 mL) and add slowly to 1M lithium aluminum hydride in THF (3.91 mL, 3.91 mmol) at ambient temperature. Heat the reaction mixture at 50° C. for 5 h and cool to ambient temperature. Quench the reaction mixture with water until a granular precipitate starts to form and filter through a pad of Celite®. Evaporate the solvent and purify by SCX chromatography to obtain the title compound as a brown oil (0.4 g, 79%). GC-MS m/z: 147 (M+).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.91 mL
Type
solvent
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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